molecular formula C24H26FN3O5S B15138851 Hcv-IN-44

Hcv-IN-44

Cat. No.: B15138851
M. Wt: 487.5 g/mol
InChI Key: NZCYILYJNUXHBZ-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hcv-IN-44 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the compound in its pure form. The use of advanced technologies and equipment in industrial settings helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Hcv-IN-44 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties.

Scientific Research Applications

Hcv-IN-44 has a wide range of scientific research applications, including:

Mechanism of Action

Hcv-IN-44 exerts its effects by inhibiting the HCV NS5B protein, which is an RNA-dependent RNA polymerase essential for viral replication. By binding to the NS5B protein, this compound disrupts the replication process, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved include the inhibition of the polymerase activity of NS5B, leading to the suppression of viral RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hcv-IN-44 include other HCV NS5B inhibitors such as sofosbuvir, dasabuvir, and beclabuvir. These compounds also target the NS5B protein and inhibit viral replication .

Uniqueness of this compound

This compound stands out due to its unique chemical structure and high potency in inhibiting the NS5B protein. Compared to other similar compounds, this compound has shown promising results in preclinical studies, indicating its potential as a highly effective antiviral agent .

Properties

Molecular Formula

C24H26FN3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

N-[4-[(E)-2-[5-tert-butyl-3-(2,4-dioxopyrimidin-1-yl)-2-fluoro-6-methoxyphenyl]ethenyl]phenyl]methanesulfonamide

InChI

InChI=1S/C24H26FN3O5S/c1-24(2,3)18-14-19(28-13-12-20(29)26-23(28)30)21(25)17(22(18)33-4)11-8-15-6-9-16(10-7-15)27-34(5,31)32/h6-14,27H,1-5H3,(H,26,29,30)/b11-8+

InChI Key

NZCYILYJNUXHBZ-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O

Origin of Product

United States

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